The compound (2E)-N-[4-(acetylamino)phenyl]-3-(4-methylphenyl)prop-2-enamide, also known as a derivative of prop-2-enamide, is characterized by its unique structural features, which include an acetylamino group and a methylphenyl moiety. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug development.
This compound can be synthesized through various organic reactions involving readily available starting materials. It is often studied in the context of pharmaceutical research for its possible therapeutic applications.
The compound belongs to the class of amides and can be further classified as an enamide due to the presence of a double bond adjacent to the carbonyl group. It is also categorized under aromatic compounds because of the phenyl groups attached to the main chain.
The synthesis of (2E)-N-[4-(acetylamino)phenyl]-3-(4-methylphenyl)prop-2-enamide can be achieved through several methods, with one common approach being the reaction of an appropriate amine with an acylating agent followed by a coupling reaction with an enone or similar compound.
The compound can participate in various chemical reactions due to its functional groups. Key reactions include:
The mechanism of action for (2E)-N-[4-(acetylamino)phenyl]-3-(4-methylphenyl)prop-2-enamide may involve its interaction with biological targets such as enzymes or receptors. The acetylamino group enhances lipophilicity, allowing for better membrane permeability.
In vitro studies may reveal that this compound exhibits inhibitory effects on specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer or inflammation.
Analytical techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of this compound.
(2E)-N-[4-(acetylamino)phenyl]-3-(4-methylphenyl)prop-2-enamide has potential applications in:
The systematic IUPAC name (2E)-N-[4-(acetylamino)phenyl]-3-(4-methylphenyl)prop-2-enamide provides a complete architectural blueprint of the molecule. The name specifies three critical components: (1) An (E)-configured prop-2-enamide backbone (CH₃-C₆H₄-CH=CH-C(O)NH-), (2) A 4-(acetylamino)phenyl group (CH₃C(O)NHC₆H₄-) attached to the amide nitrogen, and (3) A 4-methylphenyl substituent (CH₃-C₆H₄-) at the β-carbon of the α,β-unsaturated system [3]. The molecular formula C₁₈H₁₈N₂O₂ (molecular weight: 294.3 g/mol) reflects the conjugation-rich structure that enables extended electron delocalization across the aromatic and enamide systems [3].
Structural significance arises from three key electronic features: (1) The planar acrylamide moiety establishes trans-configurational stability, (2) The 4-acetamido group enhances hydrogen-bonding capacity through its carbonyl and amide protons, and (3) The para-methylphenyl group contributes hydrophobic character while maintaining aromatic conjugation [3]. The isomeric SMILES notation CC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)NC(=O)C explicitly defines the stereochemistry and bonding patterns [3].
Table 1: Structural Components of Key Acrylamide Derivatives
Compound | Core Structure | R₁ Substituent | R₂ Substituent |
---|---|---|---|
Keyword Compound | (E)-prop-2-enamide | 4-methylphenyl | 4-(acetylamino)phenyl |
(2E)-N-[4-(acetylamino)phenyl]-3-(5-ethylfuran-2-yl)prop-2-enamide [1] | (E)-prop-2-enamide | 5-ethylfuran-2-yl | 4-(acetylamino)phenyl |
(2E)-N-[4-(acetylamino)phenyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide [2] | (E)-prop-2-enamide | 3,4-dimethoxyphenyl | 4-(acetylamino)phenyl |
(2E)-1-(4-aminophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one [9] | (E)-prop-2-en-1-one | 4-(dimethylamino)phenyl | 4-aminophenyl |
This compound emerged from medicinal chemistry investigations into α,β-unsaturated carbonyl scaffolds during the early 2000s. The structural framework evolved from cinnamaldehyde precursors like 3-(4-methylphenyl)-2-propenal (4-methylcinnamaldehyde), whose synthesis and spectral data were well-documented [8]. Significant advancement occurred when medicinal chemists replaced the aldehyde functionality with acrylamide groups to enhance target binding specificity while retaining the conjugated system's electronic properties [3] [7].
The primary synthetic route employs the Mizoroki-Heck reaction, a palladium-catalyzed coupling between 4-(acetylamino)phenyl bromide and 4-methylphenylacrylamide. Optimized conditions use Pd(OAc)₂ with phosphine ligands in dimethylformamide (DMF) at 80–120°C, achieving moderate-to-high yields (45-72%) [3]. This methodology represents a strategic application of transition metal catalysis to construct conjugated pharmacophores central to drug discovery programs targeting protein-protein interactions [7].
Table 2: Research Milestones in Acrylamide Derivatives
Timeframe | Development | Research Focus |
---|---|---|
Pre-2005 | Cinnamaldehyde chemistry | Natural product analogs synthesis |
2005-2010 | Palladium-catalyzed acrylamide formation | Optimization of Mizoroki-Heck couplings |
Post-2010 | Targeted biological screening | Androgen receptor modulation applications [7] |
Patent literature (WO2008124000A2) reveals that structurally analogous acrylamides were investigated as androgen receptor modulators with potential applications in prostate cancer, muscle wasting diseases, and tissue repair [7]. The specific substitution pattern of the keyword compound—combining hydrophobic methylphenyl and hydrogen-bonding acetamido groups—was designed to optimize receptor binding affinity while maintaining metabolic stability [3] [7].
The (E) stereodescriptor specifies the trans configuration across the C₂=C₃ double bond of the prop-2-enamide core. This assignment follows Cahn-Ingold-Prelog priority rules where: (1) At C₂, the 4-methylphenyl group (C, atomic number 6) outranks hydrogen (atomic number 1); (2) At C₃, the carbonyl carbon (C, attached to O, O, N) outranks the amide nitrogen (attached to C, H, H) [5]. The trans isomer predominates in stable crystalline forms due to minimized steric repulsion between the aryl ring and amide carbonyl, evidenced by X-ray analyses of analogous compounds [3] [5].
Stereochemistry critically determines biological activity as demonstrated in receptor binding studies: The (E)-isomer typically shows 10-100x greater affinity for target proteins compared to the (Z)-counterpart due to optimal pharmacophore projection. This occurs because the planar trans configuration maintains the conjugated system's linearity, enabling deep binding pocket penetration [5] [7]. The E/Z designation supersedes outdated cis/trans terminology, which becomes ambiguous when substituents differ (e.g., 4-methylphenyl vs. acetamidophenyl groups) [5].
Spectroscopic differentiation is achieved through:
Table 3: Key Spectral Assignments for the Compound
Spectroscopic Method | Characteristic Features | Structural Assignment |
---|---|---|
¹H NMR | δ 2.35 (s, 3H) | Methyl protons of 4-methylphenyl |
¹H NMR | δ 2.10 (s, 3H) | Acetamido methyl protons |
¹H NMR | δ 7.25-7.70 (m, 8H) | Aromatic protons |
¹H NMR | δ 7.65 (d, J=15.5 Hz, 1H) | H-C₂ of trans alkene |
¹H NMR | δ 6.55 (d, J=15.5 Hz, 1H) | H-C₃ of trans alkene |
¹H NMR | δ 10.20 (s, 1H) | Amide proton (N-H) |
IR | 3300 cm⁻¹ | N-H stretch (amide) |
IR | 1650 cm⁻¹ | C=O stretch (conjugated amide) |
IR | 1600 cm⁻¹ | C=C stretch (aromatic and alkene) |
The E-configuration's stability is thermodynamic in origin: Molecular modeling shows a 5.8 kcal/mol energy preference over the Z-isomer due to reduced steric clash between the 4-methylphenyl group and the amide carbonyl oxygen. This stability profile ensures that the compound maintains its stereochemical integrity under standard storage conditions and during biological evaluation [3] [5].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: